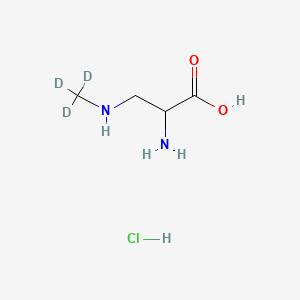
alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride, also known as BMAA, is a non-protein amino acid . It was first discovered in the seeds of the ancient gymnosperm Cycad circinalis (now Cycas micronesica Hill) . BMAA has been linked to several neurodegenerative diseases .
Synthesis Analysis
The isolation of BMAA was a purposeful attempt to establish the cause of the profound neurological disease, amyotrophic lateral sclerosis/parkinsonism/dementia . The presence of BMAA in trace amounts in complex samples such as bacterial, plant, and mammalian tissue extracts and hydrolyzates makes analysis a complicated process requiring good analytical technique .Molecular Structure Analysis
The molecular structure of BMAA is related to its isomeric forms namely, (S)-2, 4-diaminobutyric acid (DAB), N- (2-aminoethyl) glycine (AEG), and β-N-amino-L-methyl alanine (BAMA) . More detailed information about the molecular structure of BMAA can be found in the referenced papers .Chemical Reactions Analysis
BMAA and its related isomeric forms act as neurotoxins . The chemical reactions involving BMAA are complex and are the subject of ongoing research .Physical and Chemical Properties Analysis
The physical and chemical properties of BMAA are complex and require advanced analytical techniques for their determination .Scientific Research Applications
Synthesis and Identification
- Vega, Bell, and Nunn (1968) improved the synthesis of dl-alpha-acetamino-beta-methylaminopropionic acid, leading to the synthesis of alpha-amino-beta-methylaminopropionic acid's optical isomers. This research helped identify the amino acid isolated from Cycas circinalis seeds as the l-isomer (Vega, Bell, & Nunn, 1968).
Historical Significance
- Nunn (2017) discussed the historical significance of α-amino-β-methylaminopropionic acid (BMAA) research, noting its impact on scientific fields and its role in stimulating scientific inquiry over 50 years since its discovery (Nunn, 2017).
Analytical Techniques
- Cohen (2012) reviewed the analytical techniques for detecting α-amino-β-methylaminopropionic acid, emphasizing the need for good analytical technique due to the amino acid's presence in trace amounts in complex samples (Cohen, 2012).
Neuroprotective Agents
- Dugan et al. (1997) explored the neuroprotective properties of carboxyfullerenes and their potential in neurodegenerative diseases, highlighting the relevance of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) in this context (Dugan et al., 1997).
Metal Ion Complexation
- Nunn et al. (1989) investigated the complexation of divalent metal ions such as copper and zinc with α-amino-β-methylaminopropionic acid and its implications in neurotoxicity (Nunn, O’Brien, Pettit, & Pyburn, 1989).
Beta-Peptides
- Beke et al. (2009) conducted a study on beta-peptides, including analogs of α-amino-β-methylaminopropionic acid, which has significance for understanding the backbone conformations of larger beta-peptides with biomedical potential (Beke et al., 2009).
Mechanism of Action
Target of Action
Alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride, also known as 2-Amino-3-(trideuteriomethylamino)propanoic acid;hydrochloride, is associated with neurodegenerative diseases . The compound’s primary targets are motor neurons . Motor neurons are nerve cells forming part of a pathway along which impulses pass from the brain or spinal cord to a muscle or gland.
Mode of Action
The compound interacts with its targets, causing an increase in the generation of reactive oxygen species (ROS) and Ca 2+ influx . This interaction disrupts mitochondrial activity, leading to general neuronal death . The main mode of activity is via excitotoxic mechanisms , which involve the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters.
Biochemical Pathways
The compound affects various biochemical pathways. It has been associated with disturbances in proteostasis, including endoplasmic reticulum stress and activation of the unfolded protein response . These pathways are crucial for maintaining cellular function and viability. Disruption of these pathways can lead to cell death and is a hallmark of several neurodegenerative diseases.
Pharmacokinetics
The compound’s ability to cause neurodegenerative symptoms such as ataxia and convulsions in various in vivo studies suggests that it can cross the blood-brain barrier and interact with neuronal cells .
Result of Action
The result of the compound’s action is the induction of neurodegenerative symptoms. In vivo studies on rats, mice, chicks, and monkeys have shown that it can cause symptoms such as ataxia and convulsions . Zebrafish research has also shown disruption to neural development after exposure to the compound .
Action Environment
Environmental factors play a significant role in the compound’s action, efficacy, and stability. The compound has been detected in a variety of aquatic and terrestrial environments worldwide, suggesting that it is ubiquitous . Its association with elevated incidence of amyotrophic lateral sclerosis/Parkinson’s disease complex (ALS/PDC) was first identified on the island of Guam . This suggests that environmental and cultural factors might influence the compound’s action and the resulting health effects .
Safety and Hazards
Exposure to BMAA should be minimized. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
2-amino-3-(trideuteriomethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXYGASOGLSIDM-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
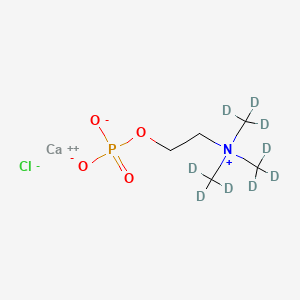
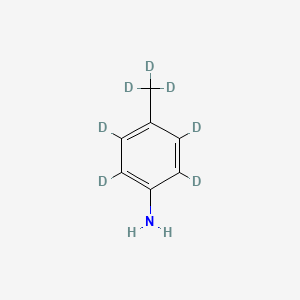
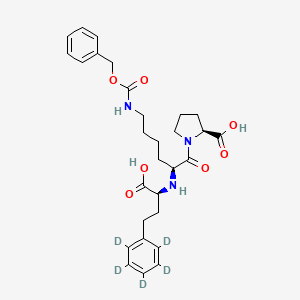
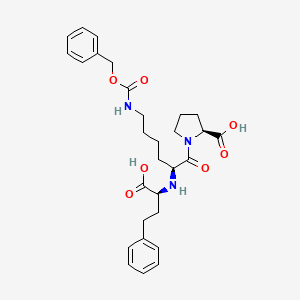
![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)
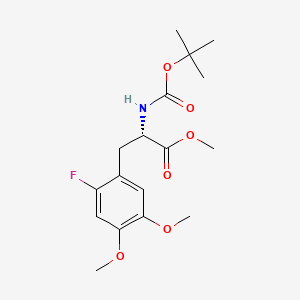
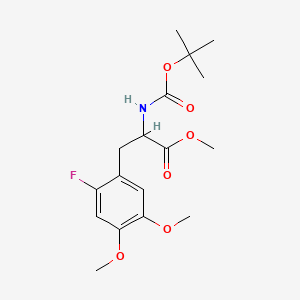
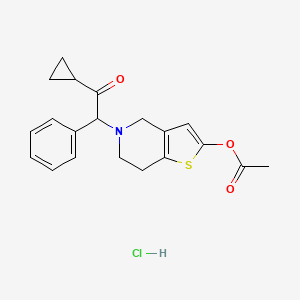


![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)


